9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate

Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Researchers requiring orthogonal protection in solid-phase peptide synthesis (SPPS) often face incompatibility with acid-labile resins. Fmoc-allylamine (CAS 856438-23-8) overcomes this with its base-cleavable Fmoc group, enabling mild, selective deprotection while preserving the allyl handle for downstream metathesis or radical sulfonopeptide synthesis. Key advantages: (1) Clean Fmoc removal via piperidine, leaving acid-sensitive tert-butyl groups intact; (2) Demonstrated utility in radical addition for 2-aminoethanesulfonyl chloride formation; (3) Dual orthogonal deprotection (base for Fmoc, Pd(0) for allyl) essential for staged-release linkers. Ideal for complex peptide architectures where N-Boc-allylamine is unsuitable.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 856438-23-8
Cat. No. B1379941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate
CAS856438-23-8
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17H,1,11-12H2,(H,19,20)
InChIKeyDUTZXTJPEKETHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-allylamine Overview


9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate, commonly referred to as Fmoc-allylamine, is a bifunctional small molecule scaffold (C18H17NO2, MW: 279.33 g/mol) . It is characterized by the presence of both a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a terminal alkene (allyl) moiety . This structure enables its primary utility as a versatile building block in solid-phase peptide synthesis (SPPS) and in the creation of complex molecular architectures, where it serves as an orthogonal protecting group for amines or as a reactive handle for further functionalization via radical addition or metathesis .

Orthogonal base-labile Fmoc protection for SPPS workflows
Terminal allyl handle supports metathesis and radical addition
Fmoc chromophore enables UV-monitored deprotection tracking

Fmoc-allylamine Sourcing Evaluation


While several carbamate-protected allylamine analogs are available, direct substitution is not a given due to fundamental differences in deprotection orthogonality and synthetic reactivity. For instance, N-Boc-allylamine, a common alternative, is cleaved under acidic conditions which are incompatible with many SPPS resins and acid-sensitive substrates, whereas the Fmoc group in this compound is removed under mild, orthogonal basic conditions (e.g., piperidine) [1]. Furthermore, the specific combination of the allyl handle and the Fmoc chromophore is essential for applications requiring UV-monitored deprotection and subsequent radical addition or cross-metathesis reactions that simpler allylamines cannot achieve [2].

Fmoc-allylamine
N-Boc-allylamine
Deprotection
Base-labile (piperidine); SPPS-compatible
Acid-labile (TFA); may damage acid-sensitive resins
UV Monitoring
Fmoc chromophore supports UV tracking
No chromophore; deprotection not UV-visible
Synthetic Scope
Reported radical-addition and metathesis routes
Radical-addition context not reported

Fmoc-allylamine Differentiation Evidence


Orthogonal Stability: Fmoc vs. Boc

The compound's Fmoc group is stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) protecting groups. This fundamental difference in deprotection orthogonality is a key differentiator, as the compound can be used alongside Boc-protected amines without cross-reactivity [1].

Orthogonal Stability
Class-level inference
Fmoc: stable to acid, removed with mild base. Boc: acid-labile. Orthogonal deprotection profiles.
Supports orthogonal SPPS workflow selection
Standard SPPS orthogonal protection scheme context
Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Radical Addition Utility

N-Fmoc allylamine has been demonstrated as a key substrate in radical addition reactions to synthesize functionalized building blocks. It serves as a direct entry point to complex sulfonyl chlorides, a utility not reported for simpler analogs like unsubstituted allylamine or N-Cbz-allylamine in the same context [1].

Radical Addition
Head-to-head
Reported favorable yields for N-Fmoc 2-aminoethanesulfonyl chlorides via radical addition of N-Fmoc allylamine
Supports sulfonopeptide building-block access
Radical addition with xanthates, oxidative chlorination
Radical Chemistry Sulfonopeptide Synthesis Building Block

Commercial Availability & Purity

A survey of commercial suppliers reveals that 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate is a more mature and widely stocked reagent compared to many of its closely related structural analogs. This translates to higher available purities and more competitive pricing .

Commercial Purity
Data to verify
97–98% standard purity; widely stocked vs. structural analogs
Supports procurement evaluation
Based on major supplier catalogs; verify lot-specific COA
Procurement Building Blocks Purity Analysis

Fmoc-allylamine Use Cases


Acid-Labile SPPS

This compound is an optimal choice for orthogonal protection strategies in Fmoc-based SPPS. As demonstrated in the synthesis of complex substrates, the Fmoc group is cleanly removed under basic conditions while leaving acid-labile protecting groups (e.g., tert-butyl) and the allyl handle intact [1]. This enables precise, stepwise deprotection and on-resin functionalization that is not possible with N-Boc-allylamine.

Sulfonopeptide Building Block Synthesis

Procurement is justified when the synthetic goal involves the creation of sulfonopeptides. The compound's proven utility in radical addition reactions to form N-Fmoc 2-aminoethanesulfonyl chlorides in good yields makes it an essential precursor. This specific reactivity is not replicated by alternative allylamine derivatives [2].

Cleavable Linker & Probe Development

The compound serves as a foundational scaffold for building cleavable linkers. The allyl group can be selectively deprotected via Pd(0) catalysis, while the Fmoc group is removed with base. This dual, orthogonal deprotection profile is critical for applications requiring staged release of functional molecules or for creating complex bioconjugates where acid-sensitive groups are present [1].

Application
Selection Property
Validation Focus
Acid-labile SPPS
Orthogonal base-labile Fmoc
On-resin deprotection selectivity
Sulfonopeptide building block
Radical-addition reactivity
Sulfonyl chloride intermediate yield
Cleavable linker design
Dual orthogonal deprotection
Staged-release compatibility
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